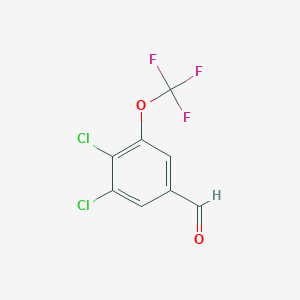

3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde

Description

Properties

IUPAC Name |

3,4-dichloro-5-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHPYHZLTHPKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Aromatic Precursors

- Starting from substituted anilines or benzene derivatives, chlorination can be achieved via Sandmeyer-type reactions, converting amino groups to chloro substituents.

- For example, 3,5-dichloroaniline can be converted to 3,5-dichlorobromobenzene via diazotization and Sandmeyer reaction, which is a key intermediate in related syntheses.

Introduction of the Trifluoromethoxy Group

- The trifluoromethoxy group (-OCF3) is introduced by fluorination of chloromethyl or chlorofluoromethyl intermediates.

- A method involves fluoridation of chlorinated methylbenzene derivatives using hydrogen fluoride (HF) in the presence of catalysts such as antimony pentachloride or metal chlorides (FeCl3, ZnCl2, NiCl2) at controlled temperatures (60–120 °C) to produce trifluoromethoxy-substituted intermediates.

- The fluoridation step is critical and performed under pressurized conditions (up to 2.5 MPa) with careful control of temperature and reaction time (4 hours typical).

Detailed Preparation Process (Illustrative Example)

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield/Purity |

|---|---|---|---|---|

| 1 | Chlorination (Sandmeyer) | 3,5-Dichloroaniline, NaNO2, CuCl, HCl | 3,5-Dichlorobromobenzene | High yield (not specified) |

| 2 | Fluoridation | Chlorinated methylbenzene derivative, HF, SbCl5 catalyst, 70–95 °C, 2.5 MPa, 4 h | Mixture of trifluoromethoxy intermediates | 85% combined yield (chlorination + fluoridation) |

| 3 | Hydrolysis and Formylation | Fluorinated crude product, FeCl3 or ZnCl2 catalyst, water dripwise, 80–120 °C, 2–25 h | 3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde | >95% GC content, 85–96% recovery |

| 4 | Purification | Vacuum distillation at 70–75 °C under 0.095 MPa | Pure aldehyde product | >99% purity by GC |

Research Findings and Optimization Notes

- Catalyst choice significantly affects hydrolysis efficiency and aldehyde purity. FeCl3 provides rapid hydrolysis at higher temperatures (100–110 °C) with >95% aldehyde content after 2–3 hours.

- ZnCl2 requires longer reaction times (10–25 h) at lower temperatures (80–90 °C) but still achieves >50% aldehyde content.

- NiCl2 catalysis at 110–120 °C yields >60% aldehyde content within 1–2 hours, with final purity >98% after distillation.

- The fluoridation step requires careful control of HF amount (molar ratio HF to chlorinated precursor 2:1 to 6:1) and temperature to maximize trifluoromethoxy substitution and minimize byproducts.

- Grignard formylation with DMF is a versatile alternative, allowing high yields and purity for benzaldehydes with halogen and trifluoromethoxy substituents if the corresponding halogenated precursor is accessible.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Fluoridation + Hydrolysis | Chlorinated methylbenzene, HF, metal chloride catalyst, water, 80–150 °C | Industrial scalability, high purity, catalyst tunability | Requires HF handling, pressurized conditions |

| Grignard Formylation with DMF | Halogenated benzene, isopropylmagnesium chloride, DMF, THF, 0–25 °C | High yield, mild conditions, high purity | Requires preparation of Grignard reagent, moisture sensitive |

| Sandmeyer Chlorination + Fluorination | Amino benzene derivatives, NaNO2, CuCl, HF, catalysts | Enables selective chlorination before fluorination | Multi-step, handling of diazonium salts |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid.

Reduction: 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function . The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs based on functional groups , substituent positions , and fluorinated moieties . Data tables and key findings are included for clarity.

Functional Group Variants

Compounds with the same aromatic backbone but differing functional groups exhibit distinct reactivity and applications.

Key Findings :

- The nitrile group enhances metabolic stability, favoring use in long-acting agrochemicals .

- 4-(Difluoromethoxy)-3-methoxybenzaldehyde, while structurally similar, lacks chlorine substituents, reducing its electrophilicity and altering solubility profiles .

Positional Isomers

Substituent positions significantly influence electronic properties and steric effects.

Key Findings :

- Positional isomers like 4-Chloro-3-(trifluoromethoxy)benzaldehyde may exhibit higher synthetic versatility due to less steric crowding .

Fluorinated Moieties

Fluorine substitution patterns critically impact bioavailability and stability.

Key Findings :

- Compounds with -CF₃ groups (e.g., 4-(trifluoromethyl)benzaldehyde) show moderate blood-brain barrier (BBB) permeability, whereas the target’s -OCF₃ group may limit CNS activity due to higher polarity .

Biological Activity

3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde (CAS No. 1706430-32-1) is a synthetic organic compound with notable biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agrochemistry.

Chemical Structure and Properties

The compound features a benzaldehyde structure substituted with two chlorine atoms and a trifluoromethoxy group. This unique arrangement contributes to its reactivity and biological interactions. The molecular formula is C8H3Cl2F3O, and its molecular weight is approximately 253.01 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound may serve as a potential lead in the development of new antibacterial agents .

Insecticidal Activity

The compound also shows promise as an insecticide. Research has indicated that it can effectively disrupt the growth and development of specific insect pests. For instance, in a study assessing its effects on aphids, it was found to reduce survival rates significantly at concentrations as low as 50 ppm:

| Insect Species | LC50 (ppm) |

|---|---|

| Myzus persicae | 25 |

| Aphis gossypii | 30 |

This insecticidal activity is attributed to its ability to interfere with neurotransmitter systems in insects, leading to paralysis and death .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in both microorganisms and insects.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, disrupting cellular integrity.

- Receptor Modulation : Preliminary studies suggest that it may act on specific receptors involved in neurotransmission, particularly in insect models.

Antibacterial Activity Study

A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that it not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics like amoxicillin:

- Combination Treatment : The combination reduced MIC values by up to 50%, suggesting potential for use in combination therapies .

Insecticidal Efficacy Assessment

In field trials conducted on cotton crops infested with aphids, the application of this compound resulted in a significant reduction in pest populations compared to untreated controls:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde, and how are reaction conditions optimized?

- Methodology : A general synthesis involves nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes can react with halogenated intermediates under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours, ~80°C) . Optimization includes varying solvent polarity (e.g., ethanol vs. DMF), temperature, and stoichiometric ratios of reactants. Post-reaction purification via vacuum distillation or column chromatography is critical to isolate the product .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Yield improvements (>30%) are achieved by slow addition of electrophilic reagents to avoid side reactions like over-halogenation .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be used to confirm the structure of this compound?

- NMR :

- ¹H NMR : Expect aromatic proton signals between δ 7.5–10.0 ppm (aldehyde proton at ~9.8–10.0 ppm). Chlorine and trifluoromethoxy groups deshield adjacent protons.

- ¹³C NMR : Aldehyde carbon at ~190–200 ppm; CF₃O and Cl substituents induce distinct splitting patterns .

Advanced Research Questions

Q. What role does the trifluoromethoxy group play in modulating electronic and steric properties during reactivity studies?

- Electronic Effects : The -OCF₃ group is strongly electron-withdrawing (-I effect), polarizing the benzaldehyde ring and enhancing electrophilicity at the aldehyde position. This facilitates nucleophilic additions (e.g., formation of Schiff bases) .

- Steric Considerations : The bulky trifluoromethoxy group at position 5 creates steric hindrance, directing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) toward less hindered positions .

- Computational Validation : Density Functional Theory (DFT) can model charge distribution and frontier molecular orbitals to predict reactivity hotspots .

Q. How should researchers address contradictory data in biological activity studies involving this compound?

- Case Example : If cytotoxicity assays show inconsistent IC₅₀ values across cell lines:

Experimental Variables : Control for cell viability assay conditions (e.g., incubation time, serum concentration).

Physicochemical Factors : Verify solubility (use DMSO stock solutions <0.1% v/v) and stability (check degradation via LC-MS over 24 hours).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.